格拉明

描述

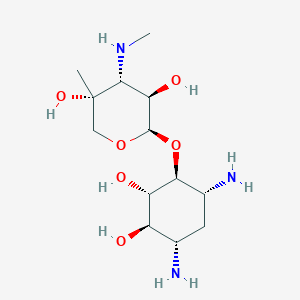

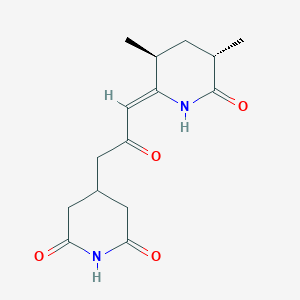

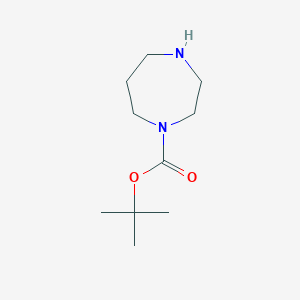

Garamine is a chemical compound with the molecular formula C13H27N3O6 . It is an impurity of Gentamicin, which is an antibiotic that inhibits protein synthesis by binding to the L6 protein of the 50S ribosomal subunit . Garamine is used for research and development purposes .

Molecular Structure Analysis

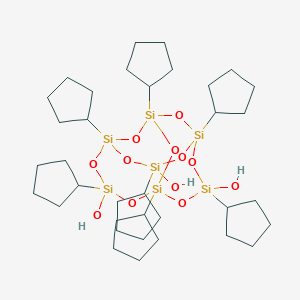

Garamine contains a total of 50 bonds, including 23 non-H bonds, 3 rotatable bonds, 2 six-membered rings, 2 primary amines (aliphatic), 1 secondary amine (aliphatic), 4 hydroxyl groups, 3 secondary alcohols, 1 tertiary alcohol, and 2 ethers (aliphatic) .

Physical And Chemical Properties Analysis

Garamine has a molecular weight of 321.37 . Its physical properties include a boiling point of 546.0±50.0 °C, a density of 1.40, and slight solubility in methanol and water . Its pKa is predicted to be 13.29±0.70 .

科学研究应用

抗病毒活性

格拉明已被证明具有抗病毒特性,使其成为对抗病毒感染的潜在候选药物。 研究人员已经研究了它对各种病毒的影响,包括流感、单纯疱疹病毒和人类免疫缺陷病毒 (HIV) .

抗菌特性

研究表明格拉明具有抗菌活性。 它对某些细菌菌株表现出抑制作用,这可能对开发新型抗生素或抗菌剂很有价值 .

抗炎潜力

格拉明有望成为一种抗炎化合物。 它调节炎症途径的能力可能有助于炎症性疾病的治疗干预 .

抗肿瘤作用

研究人员已经探索了格拉明对癌细胞的影响。 它表现出抗肿瘤活性,可能干扰癌细胞的生长和存活 .

在阿尔茨海默病治疗中的应用

新出现的证据表明格拉明可能具有神经保护作用。 正在对其在阿尔茨海默病治疗中的作用进行研究 .

血清素受体相关活性

格拉明与血清素受体相互作用,这可能对情绪调节和心理健康产生影响。 需要进一步的研究来全面了解其作用 .

杀虫特性

传统上,格拉明因其对昆虫的毒性而被用作杀虫剂。 它的杀虫活性值得探索用于害虫控制目的 .

杀藻应用

格拉明也已被研究作为一种杀藻剂,可能控制水生环境中的藻类生长 .

总之,格拉明的多方面生物活性使其成为一个激动人心的研究领域。 科学家们正在继续探索它的作用机制和潜在的应用,为未来基于格拉明骨架的药物开发铺平了道路

安全和危害

Garamine is intended for research and development use only and is not recommended for medicinal, household, or other uses . In case of accidental exposure, it is advised to avoid dust formation, avoid breathing mist, gas or vapors, avoid contact with skin and eyes, and use personal protective equipment .

作用机制

Target of Action

Garamine, also known as Gallamine Triethiodide , primarily targets the muscarinic acetylcholine receptors on the post-synaptic membrane of the motor endplate . These receptors play a crucial role in transmitting signals in the nervous system.

Mode of Action

Garamine acts by competing with acetylcholine (ACh) molecules and binding to muscarinic acetylcholine receptors . This competitive binding blocks the transmitter action of acetylcholine, thereby inhibiting the transmission of nerve impulses .

Biochemical Pathways

It is known that the compound’s action on muscarinic acetylcholine receptors can influence various downstream effects, including muscle relaxation and changes in heart rate .

Result of Action

The binding of Garamine to muscarinic acetylcholine receptors results in skeletal muscle relaxation . It may also cause sinus tachycardia, occasionally leading to hypertension and increased cardiac output .

生化分析

Cellular Effects

They can disrupt protein synthesis, leading to cell death, particularly in gram-negative bacteria .

Molecular Mechanism

Aminoglycosides typically exert their effects by binding to the bacterial 30S ribosomal subunit, interfering with protein synthesis .

Temporal Effects in Laboratory Settings

Aminoglycosides are generally stable and can have long-term effects on cellular function .

Dosage Effects in Animal Models

Aminoglycosides can have toxic effects at high doses, particularly causing damage to the kidneys and ears .

Metabolic Pathways

Aminoglycosides are generally not metabolized and are excreted unchanged in the urine .

Transport and Distribution

Aminoglycosides are known to be taken up by cells through endocytosis and can accumulate in lysosomes .

Subcellular Localization

Aminoglycosides are known to accumulate in lysosomes after being taken up by cells .

属性

IUPAC Name |

(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-2,3-dihydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H27N3O6/c1-13(20)4-21-12(9(19)11(13)16-2)22-10-6(15)3-5(14)7(17)8(10)18/h5-12,16-20H,3-4,14-15H2,1-2H3/t5-,6+,7+,8-,9+,10-,11+,12+,13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONKJLIUSEXIAKL-QUDADGMASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)O)N)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CO[C@@H]([C@@H]([C@H]1NC)O)O[C@H]2[C@@H](C[C@@H]([C@H]([C@@H]2O)O)N)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H27N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49751-51-1 | |

| Record name | Garamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049751511 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GARAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6NP76G3L65 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(E)-(3-Fluorophenyl)methylideneamino]-2,4-dinitroaniline](/img/structure/B143277.png)

![Indeno[5,6-d]imidazol-2-amine, 1,5,6,7-tetrahydro-](/img/structure/B143311.png)